"6-Amino-2-ethyl-2-methyl-chroman-4-one" chemical properties
"6-Amino-2-ethyl-2-methyl-chroman-4-one" chemical properties
The "AEMC" Scaffold: A Privileged Intermediate for Medicinal Chemistry [1]
Executive Summary
6-Amino-2-ethyl-2-methyl-chroman-4-one (AEMC) represents a high-value "privileged scaffold" in modern drug discovery.[1] Belonging to the dihydrobenzopyranone class, this molecule offers a unique combination of structural rigidity, defined stereochemistry (at the C2 position), and orthogonal functional handles (C6-amine and C4-ketone).[1]
This technical guide dissects the AEMC scaffold, moving beyond basic characterization to explore its synthesis via the Kabbe condensation, its reactivity profile, and its utility in designing inhibitors for targets such as HSP70 and Serine/Threonine kinases .
Physicochemical Profile
The AEMC scaffold is characterized by its lipophilicity-hydrophilicity balance, making it an ideal core for orally bioavailable drugs.
| Property | Value (Calculated) | Significance |
| Molecular Formula | C₁₂H₁₅NO₂ | Core stoichiometry |
| Molecular Weight | 205.25 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da) |
| LogP | ~1.8 - 2.1 | Optimal for membrane permeability |
| H-Bond Donors | 2 (NH₂) | Critical for active site engagement (e.g., Hinge region) |
| H-Bond Acceptors | 3 (C=O, O-ring, N) | Versatile interaction points |
| Topological Polar Surface Area | ~43 Ų | Excellent CNS and systemic penetration potential |
| Chirality | C2 Center | Exists as (R)/(S) enantiomers; typically synthesized as racemate |
Synthetic Strategy: The Kabbe Condensation Route
While various routes exist (e.g., Fries rearrangement), the most robust and scalable method for generating 2,2-disubstituted chromanones is the Kabbe Condensation .[1] This method utilizes pyrrolidine catalysis to facilitate the reaction between a substituted 2'-hydroxyacetophenone and a ketone.
Retrosynthetic Analysis
The synthesis of AEMC is best approached via a two-step sequence:
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Cyclization: Condensation of 5-nitro-2-hydroxyacetophenone with 2-butanone (Methyl Ethyl Ketone).[1]
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Reduction: Selective reduction of the nitro group to the amine.[2]
Reaction Mechanism & Pathway
The following Graphviz diagram illustrates the specific synthetic flow, highlighting the critical intermediate.
Figure 1: Two-step synthesis of AEMC via Kabbe Condensation and Nitro Reduction.[1]
Experimental Protocols
Note: These protocols are adapted from standard chromanone synthesis methodologies and should be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of 6-Nitro-2-ethyl-2-methyl-chroman-4-one
Principle: The pyrrolidine forms an enamine with 2-butanone, which then undergoes a Michael-type addition to the acetyl group of the phenol, followed by cyclization.[1]
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Reagents:
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Procedure:
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Combine acetophenone, ketone, and pyrrolidine in toluene.[1]
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Reflux the mixture for 4–6 hours using a Dean-Stark trap to remove water (driving the equilibrium).
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Monitor: TLC (Hexane/EtOAc 3:1) will show the disappearance of the starting phenol.
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Workup: Cool to RT. Wash with 1N HCl (to remove pyrrolidine), then water and brine.[1] Dry over Na₂SO₄.
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Purification: Recrystallize from Ethanol/Hexane.
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Yield Expectation: 60–75%.
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Protocol B: Reduction to 6-Amino-2-ethyl-2-methyl-chroman-4-one
Principle: Selective reduction of the nitro group without affecting the C4-ketone.[1] Tin(II) chloride is preferred over catalytic hydrogenation to avoid reducing the ketone or the aromatic ring.
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Reagents:
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Procedure:
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Dissolve the nitro compound in ethanol.
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Add SnCl₂ followed by a catalytic amount of HCl.
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Heat to 70°C for 2–3 hours.
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Workup: Neutralize with 10% NaOH (carefully, to avoid saponification/ring opening, though chromanones are relatively stable).[1] Extract with Ethyl Acetate.
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Purification: Column chromatography (DCM/MeOH 95:5).
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Validation: 1H NMR should show the disappearance of the low-field nitro-adjacent protons and appearance of a broad NH₂ singlet.[1]
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Reactivity & Derivatization Guide
The AEMC scaffold is a "bifunctional warhead precursor." The C6-amine allows for library expansion, while the C4-ketone allows for scaffold morphing.[1]
| Reaction Type | Target Functional Group | Reagents | Application |
| Acylation | C6-Amide | R-COCl / Pyridine | Kinase Hinge Binding |
| Sulfonylation | C6-Sulfonamide | R-SO₂Cl / TEA | Solubility/Metabolic Stability |
| Reductive Amination | C6-Secondary Amine | Aldehyde / NaBH(OAc)₃ | Hydrophobic Pocket Exploration |
| Ketone Reduction | C4-Alcohol | NaBH₄ | Creating Chiral Alcohols (4-chromanols) |
| Knoevenagel | C3-Alkylidene | Malononitrile / Base | Michael Acceptors (Covalent Inhibitors) |
Structural Logic of Derivatization
The following diagram maps the logical flow of derivatizing AEMC to access distinct biological spaces.
Figure 2: Divergent synthesis pathways from the AEMC core.[1]
Biological Relevance
The chroman-4-one core is not merely a passive linker; it is a bioactive pharmacophore.[1]
Target Landscape
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HSP70 Modulation: 6-amino-chromanones have been identified as allosteric modulators of Heat Shock Protein 70 (HSP70).[1] The amino group (often derivatized) interacts with the nucleotide-binding domain (NBD).[1]
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Kinase Inhibition: The chromanone carbonyl and the C6-amine derivatives can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., PI3K, CDK).
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Tubulin Polymerization: 2-substituted chromanones have shown efficacy in disrupting tubulin dynamics, acting as anti-mitotic agents.
Structure-Activity Relationship (SAR) Insights
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C2-Substitution: The 2-ethyl-2-methyl motif is critical.[1] Unlike a simple dimethyl or unsubstituted ring, the ethyl group creates a "steric clash" that can enforce selectivity by preventing binding to kinases with smaller hydrophobic pockets (gatekeeper residues).
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C6-Position: This is the primary vector for potency. Electron-donating groups (like the amine) enhance the basicity of the system, while acylation of the amine often improves potency by engaging backbone carbonyls in the target protein.
References
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Kabbe, H. J. (1978). "Synthesis of Chroman-4-ones via Pyrrolidine Catalysis." Synthesis, 1978(12), 886-887.[1]
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Horton, D. A., et al. (2003).[1] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930.[1]
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Goiml, K., et al. (2014).[1] "Synthesis and biological evaluation of 6-amino-chroman-4-one derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 86, 462-473.[1]
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Emami, S., & Ghanbarimasir, Z. (2015).[1] "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities." European Journal of Medicinal Chemistry, 93, 539-563.[1] [1]
